molecular formula C9H17NO5S B13599320 tert-Butyl 5-methyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide

tert-Butyl 5-methyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide

Cat. No.: B13599320
M. Wt: 251.30 g/mol
InChI Key: BLGQUVVTJXJBCU-UHFFFAOYSA-N
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Description

tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate: is a chemical compound with the molecular formula C8H15NO5S It is a member of the oxathiazolidine family, characterized by the presence of a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate typically involves the reaction of tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Substituted oxathiazolidines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the oxathiazolidine ring plays a crucial role in these interactions, facilitating the formation of stable adducts .

Comparison with Similar Compounds

  • tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate
  • tert-butyl 4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate

Uniqueness: tert-butyl 5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate is unique due to its specific substitution pattern and the presence of a tert-butyl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and stability, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 5-methyl-2,2-dioxooxathiazinane-3-carboxylate

InChI

InChI=1S/C9H17NO5S/c1-7-5-10(16(12,13)14-6-7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

BLGQUVVTJXJBCU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(S(=O)(=O)OC1)C(=O)OC(C)(C)C

Origin of Product

United States

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